1-Cyclopentyl-2-(pyridin-2-yl)ethanone
Overview
Description
1-Cyclopentyl-2-(pyridin-2-yl)ethanone is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound is characterized by a cyclopentyl group attached to a pyridin-2-yl moiety through an ethanone linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Cyclopentyl-2-(pyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-2-(pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
1-Cyclopentyl-2-(pyridin-2-yl)ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-(pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
1-Cyclopentyl-2-(pyridin-2-yl)ethanone can be compared with similar compounds such as:
1-Cyclopropyl-2-(4-pyridinyl)ethanone: This compound has a cyclopropyl group instead of a cyclopentyl group, which may result in different steric and electronic properties.
1-Phenyl-2-(pyridin-2-yl)ethanone: The phenyl group in place of the cyclopentyl group can lead to variations in reactivity and interaction with biological targets.
1-(5-Methylpyridin-2-yl)ethanone: The presence of a methyl group on the pyridine ring can influence the compound’s chemical behavior and biological activity.
These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.
Properties
IUPAC Name |
1-cyclopentyl-2-pyridin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-5-1-2-6-10)9-11-7-3-4-8-13-11/h3-4,7-8,10H,1-2,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLMTAYBMFQGTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579661 | |
Record name | 1-Cyclopentyl-2-(pyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115045-66-4 | |
Record name | 1-Cyclopentyl-2-(pyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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